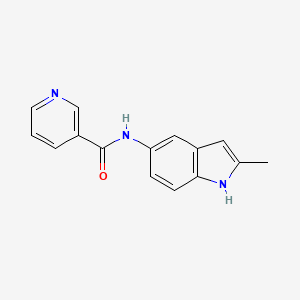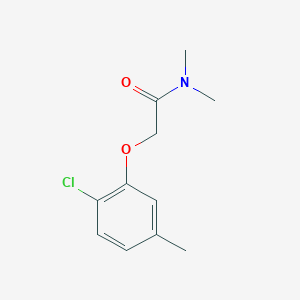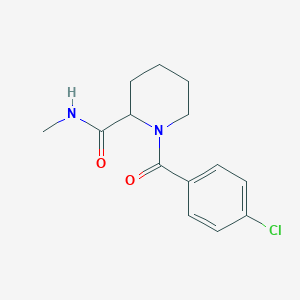
(5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone, also known as EEM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone is not yet fully understood, but it is believed to inhibit the growth of fungi and bacteria by interfering with their cell wall synthesis. (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone is also thought to have an effect on certain enzymes, which could contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
(5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone has been found to have minimal toxicity in animal studies, making it a promising candidate for further research. However, it is important to note that the biochemical and physiological effects of (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone have not been extensively studied, and more research is needed to fully understand its potential applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone is that it is relatively easy to synthesize, making it a cost-effective option for scientific research. Additionally, (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone has shown promising results in inhibiting the growth of certain strains of fungi and bacteria, making it a potential candidate for the development of new drugs. However, one limitation of (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone is that its mechanism of action is not yet fully understood, which could make it more difficult to develop targeted therapies.
Direcciones Futuras
There are several future directions for research on (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone. For instance, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone could be studied for its potential use in other fields, such as agriculture or environmental science. Overall, (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone has shown promising results in scientific research, and further studies could lead to the development of new drugs and treatments.
Métodos De Síntesis
The synthesis of (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone involves the reaction of 5-ethylfuran-2-carboxylic acid with 2-ethylmorpholine and subsequent treatment with thionyl chloride. This process results in the formation of (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
(5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone has been found to have potential applications in various scientific research fields. For instance, it has been studied for its antifungal and antibacterial properties, and it has shown promising results in inhibiting the growth of certain strains of fungi and bacteria. Additionally, (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone has been investigated for its potential use in the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
(5-ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-3-10-5-6-12(17-10)13(15)14-7-8-16-11(4-2)9-14/h5-6,11H,3-4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDMACUGZKYBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)C2=CC=C(O2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7511585.png)


![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone](/img/structure/B7511595.png)
![(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7511605.png)




![N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7511647.png)
